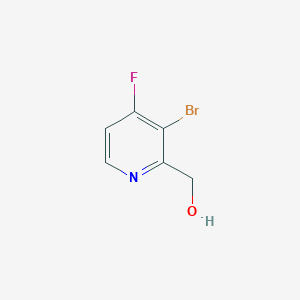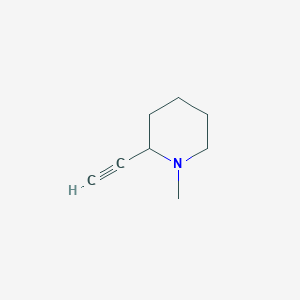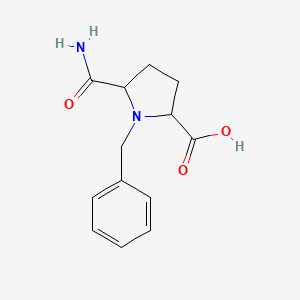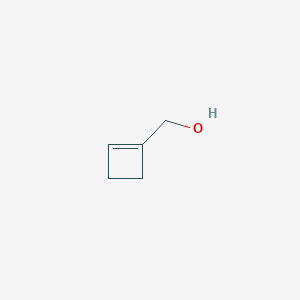
Cyclobut-1-enylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclobut-1-en-1-yl)methanol: is an organic compound with the molecular formula C₅H₈O It features a cyclobutene ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobut-1-en-1-yl)methanol typically involves the following steps:
Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through various methods, including the cyclization of suitable precursors.
Methanol Group Introduction: The methanol group is introduced via a reaction with formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of (cyclobut-1-en-1-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclobut-1-en-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: Similar structure but lacks the double bond in the ring.
Cyclobutene: Lacks the methanol group.
Methanol: Lacks the cyclobutene ring.
Uniqueness
(Cyclobut-1-en-1-yl)methanol is unique due to the presence of both the cyclobutene ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of reactions and applications not possible with simpler analogs.
Propiedades
Fórmula molecular |
C5H8O |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
cyclobuten-1-ylmethanol |
InChI |
InChI=1S/C5H8O/c6-4-5-2-1-3-5/h2,6H,1,3-4H2 |
Clave InChI |
QKWQJULHSYOWGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


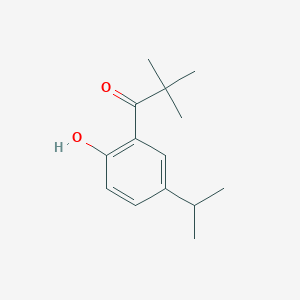
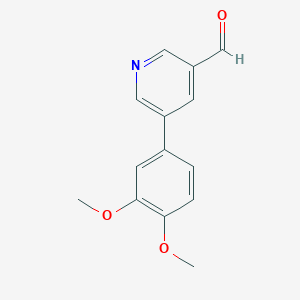
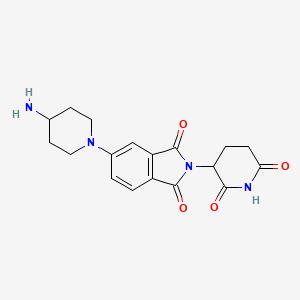
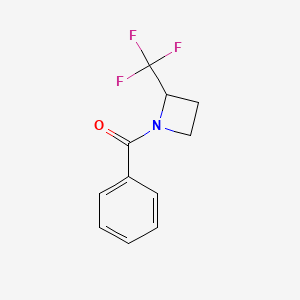
![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
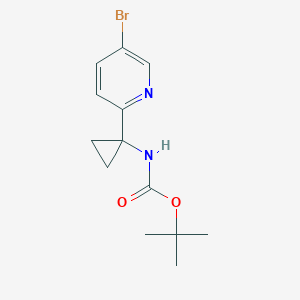

![6-Thia-9-azaspiro[4.5]decane](/img/structure/B13484037.png)
![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
